molecular formula C19H18O7 B073895 3-Hydroxy-3',4',5,7-tetramethoxyflavone CAS No. 1244-78-6

3-Hydroxy-3',4',5,7-tetramethoxyflavone

Cat. No. B073895
CAS RN: 1244-78-6
M. Wt: 358.3 g/mol
InChI Key: AAASNKNLMQBKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3',4',5,7-tetramethoxyflavone is a type of polymethoxyflavone (PMF) known for its diverse bioactivities, including antifungal, antimalarial, antimycobacterial, and anti-inflammatory properties. It is one of the major PMFs isolated from plants like Kaempferia parviflora and has been the subject of various studies to understand its chemical and biological characteristics (Lu et al., 2012).

Synthesis Analysis

The synthesis of 3-Hydroxy-3',4',5,7-tetramethoxyflavone and related compounds involves several chemical strategies, including isotope labeling and advanced chromatography techniques for metabolite identification (Lu et al., 2012). Moreover, novel synthetic methods have been developed for 3-alkyl-3',4',5,7-tetrahydroxyflavones, showcasing the variety of synthetic routes available for such compounds (Seixas et al., 2008).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3',4',5,7-tetramethoxyflavone and its metabolites has been elucidated using various spectroscopic methods, including ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS) (Lu et al., 2012). These studies help in understanding the compound's bioactive potential and metabolic fate in biological systems.

Chemical Reactions and Properties

Studies have shown that the chemical properties of 3-Hydroxy-3',4',5,7-tetramethoxyflavone allow for its biotransformation by selected entomopathogenic filamentous fungi, leading to the production of various hydroxylated derivatives, which indicates its reactive nature and potential for modification (Łużny et al., 2021).

Physical Properties Analysis

The physical properties of 3-Hydroxy-3',4',5,7-tetramethoxyflavone, such as solubility and fluorescence anisotropy, are influenced by solvent interactions, which have been investigated through experimental and simulation studies. These properties are critical for understanding the compound's behavior in different environments and for its applications in biological studies (Das et al., 2020).

Scientific Research Applications

  • Metabolism and Identification :

    • TMF, derived from Kaempferia parviflora, exhibits antifungal, antimalarial, antimycobacterial, and anti-inflammatory activities. A study developed an isotope-labeling method for identifying TMF metabolites, revealing five main TMF metabolites in rat urine (Lu et al., 2012).
  • Pharmacokinetics and Antitumor Activities :

    • Research on 12 bioactive polymethoxyflavones (PMFs), including TMF, showed their pharmacokinetic properties and metabolites in rat plasma. The study indicated that PMFs with a hydroxy group were more potent against cancer cell lines than those without (You et al., 2021).
  • Inhibition of Colon Cancer Cells :

    • Hydroxylated PMFs, closely related to TMF, demonstrated strong inhibitory effects on human colon cancer cells, suggesting their potential as cancer therapy agents. Different 5-hydroxy PMFs affected cell cycles and apoptosis through various mechanisms (Qiu et al., 2010).
  • Biotransformation by Fungi :

    • TMF and similar compounds underwent biotransformation by entomopathogenic fungi, leading to hydroxylated derivatives. This study highlighted the role of fungal strains in modifying flavonoid compounds (Łużny et al., 2021).
  • Demethylation by Gut Bacteria :

    • A study on PMFs, including TMF, showed they were biotransformed to various demethylated metabolites in the human intestine by specific gut bacteria. These metabolites could have different biological activities (Burapan et al., 2017).
  • Synthesis of Analogues :

    • Novel 3-alkyl-3',4',5,7-tetrahydroxyflavones were synthesized, highlighting the interest in modifying TMF for potential new applications (Seixas et al., 2008).
  • Free Radical Scavenging Activity :

    • Research on flavones, including 3'-hydroxy-3,5,7,4'-tetramethoxyflavone, isolated from Goniothalamus tenuifolius, evaluated their free radical scavenging activity. The ortho 3',4'-diphenolic structure was essential for this activity (Likhitwitayawuid et al., 2006).
  • Biological Activities of Flavonoids :

    • A study on flavonoids, including TMF, in Citrus reticulata 'Chachi' examined their biological activities, noting that PMFs like TMF could significantly inhibit NO production and showed varying effects depending on methoxy groups (Duan et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is also classified as a combustible substance .

Future Directions

While there are studies on the therapeutic properties of 3’-Hydroxy-5,6,7,4’-tetramethoxyflavone, more research is needed to fully understand its potential benefits and risks .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAASNKNLMQBKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154319
Record name 3-Hydroxy-3',4',5,7-tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3',4',5,7-tetramethoxyflavone

CAS RN

1244-78-6
Record name Quercetin 5,7,3′,4′-tetramethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3',4',5,7-tetramethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC102049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-3',4',5,7-tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVERIONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUX3TU2JXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-3',4',5,7-tetramethoxyflavone
Reactant of Route 2
3-Hydroxy-3',4',5,7-tetramethoxyflavone
Reactant of Route 3
3-Hydroxy-3',4',5,7-tetramethoxyflavone
Reactant of Route 4
3-Hydroxy-3',4',5,7-tetramethoxyflavone
Reactant of Route 5
3-Hydroxy-3',4',5,7-tetramethoxyflavone
Reactant of Route 6
3-Hydroxy-3',4',5,7-tetramethoxyflavone

Citations

For This Compound
36
Citations
K Nagarajan, V Krishnakumar, K Parimala - Bulletin of Materials Science, 2023 - Springer
The molecular structure of the compound, spectroscopic investigations (Fourier transform infrared, FT-Raman and nuclear magnetic resonance), as well as the frontier energy level and …
Number of citations: 6 link.springer.com
SV Chitra, A Sankar, K Parimala - Journal of the Indian Chemical Society, 2023 - Elsevier
The molecular structure of the compound, spectroscopic investigations (FT-IR, FT-Raman, and NMR), as well as the frontier energy level and MEP analysis of 3-Hydroxy-3′,4′,5,7-…
Number of citations: 4 www.sciencedirect.com
JD Felicio, MH Rossi, HR Park, E Gonçalez… - Fitoterapia, 2001 - Elsevier
A new flavone dimer, 3-hydroxy-4′,5,7-trimethoxyflavone-(6→8′′)-3′′-hydroxy-3′′′,4′′′, 5′′,7′′-tetramethoxyflavone, together with amenthoflavone, have been …
Number of citations: 32 www.sciencedirect.com
GG Zapesochnaya, AI Ban'kovskii… - Chemistry of Natural …, 1969 - Springer
Branches freed from leaves (2.5 kg) collected in the fruit-bearing phase in the Irdyk gorge, Issyk-Kul'skaya basin were extracted with methanol. The residue after the methanol had been …
Number of citations: 6 link.springer.com
II Chemesova, LP Markova - Chemistry of Natural Compounds, 1986 - Springer
it possible to suggest the presence of OH groups in positions 4', 5, and 7. The acid hydrolysis of (IV)(2 N HCI, 100 C, 2 h) gave the aglycon of (IV) and a monosaccharide which was …
Number of citations: 4 link.springer.com
VS Batyuk, LF Kol'tsova - Chemistry of Natural Compounds, 1969 - Springer
Branches freed from leaves (2.5 kg) collected in the fruit-bearing phase in the Irdyk gorge, Issyk-Kul'skaya basin were extracted with methanol. The residue after the methanol had been …
Number of citations: 9 link.springer.com
J Caldwell - Nature, 1962 - nature.com
Both II and III yielded 3-hydroxy-3', 4', 5", 7-tetramethoxyflavone (mp 191 C., max. 251-5 and 359 mp) after methyl ether formation followed by hydrolysis, while both I and V yield 3-…
Number of citations: 20 www.nature.com
NF Komissarenko, VT Chernobai… - Chemistry of Natural …, 1988 - Springer
By column chromatography on polyamide sorbent, the inflorescences of pot marigold calendula have yielded eight substances of flavonoid nature: two aglycons — quercetin (C 15 H 10 …
Number of citations: 30 link.springer.com
BZ Usmanov, MR Yagudaev, NK Abubakirov - Chemistry of Natural …, 1969 - Springer
The spectra were obtained on a JNM-4-H-100 instrument at 100 MHz using hexamethyldisiloxane (HMDS) as internal standard, its signal being taken as 0 (6 scale). The spectra of …
Number of citations: 3 link.springer.com
MDL De la Torre, AGP Rodrigues, AC Tomé, AMS Silva… - Tetrahedron, 2004 - Elsevier
A range of fullerene–chalcone, fullerene–flavone, and fullerene–chromone dyads, including a bis(flavonyl)-fullerene dyad, were prepared by 1,3-dipolar cycloaddition reactions of …
Number of citations: 49 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.